1-(Difluoromethoxy)-3-isocyanatobenzene (1-(DIFLUOROMETHOXY)-3-ISOCYANATOBENZENE) is a chemical compound used in some scientific research applications, particularly in material science. Its isocyanate group (N=C=O) allows it to react with various materials containing hydroxyl (OH) groups to form covalent bonds []. This property is useful for creating new polymers or modifying existing ones with specific properties [].
Due to its limited commercial availability and reactive nature, 1-(difluoromethoxy)-3-isocyanatobenzene is primarily a research chemical. Researchers are investigating its potential for applications in various fields, including:
1-(Difluoromethoxy)-3-isocyanatobenzene is an organic compound characterized by its unique structure, which includes a difluoromethoxy group and an isocyanate functional group attached to a benzene ring. Its molecular formula is C₈H₅F₂N₁O₂, and it has a molecular weight of 185.13 g/mol . The compound is primarily utilized in various chemical syntheses and research applications, particularly in the field of proteomics and medicinal chemistry.
These reactions make it valuable in synthetic organic chemistry and materials science.
While specific biological activity data for 1-(difluoromethoxy)-3-isocyanatobenzene is limited, compounds with isocyanate groups are often studied for their potential pharmacological effects. Isocyanates are known to exhibit reactivity towards biological nucleophiles, which can lead to various biological activities, including:
Further research would be necessary to elucidate the specific biological effects of this compound.
The synthesis of 1-(difluoromethoxy)-3-isocyanatobenzene typically involves the following steps:
Alternative methods may involve using pre-existing isocyanates and modifying them through substitution reactions.
1-(Difluoromethoxy)-3-isocyanatobenzene finds applications in several areas:
Interaction studies involving 1-(difluoromethoxy)-3-isocyanatobenzene focus on its reactivity with biological molecules. These studies are crucial for understanding how this compound may interact with proteins or nucleic acids, influencing its potential therapeutic applications. Specific studies would typically assess binding affinities and reaction kinetics with various biomolecules.
Several compounds share structural similarities with 1-(difluoromethoxy)-3-isocyanatobenzene. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Functional Groups | Unique Features |
---|---|---|---|
3-Chlorophenyl Isocyanate | Aromatic Isocyanate | Isocyanate | Contains a chlorine substituent |
4-Difluoromethoxyphenyl Isocyanate | Aromatic Isocyanate | Isocyanate | Substituent position differs |
2-Isocyano-4-methylphenol | Aromatic Isocyanate | Isocyanate | Contains a hydroxyl group |
3-Nitrophenyl Isocyanate | Aromatic Isocyanate | Isocyanate | Contains a nitro substituent |
1-(Difluoromethoxy)-3-isocyanatobenzene stands out due to its difluoromethoxy group, which can influence both its reactivity and potential applications compared to other similar compounds.
The synthesis of aromatic isocyanates, including 1-(Difluoromethoxy)-3-isocyanatobenzene, predominantly relies on established phosgenation processes that have been refined over decades of industrial application. These traditional methods remain the cornerstone of isocyanate manufacturing due to their proven efficiency and scalability [1].
The phosgenation reaction represents the most significant and widely employed method for aromatic isocyanate synthesis. This process involves the reaction of aromatic amines with phosgene (carbonyl chloride) under controlled conditions to yield the corresponding isocyanates [2]. The reaction typically proceeds through a two-step mechanism: cold phosgenation followed by hot phosgenation.
During cold phosgenation, conducted at temperatures between 0°C and 70°C, the primary reaction involves the formation of carbamoyl chloride intermediates according to the following pathway: R-NH₂ + COCl₂ → R-NHCOCl + HCl [2]. Simultaneously, amine hydrochloride formation occurs through the reaction R-NH₂ + HCl → R-NH₂·HCl. These initial reactions establish the foundation for subsequent transformation to the desired isocyanate product.
The hot phosgenation step, conducted at temperatures ranging from 80°C to 200°C, facilitates the conversion of carbamoyl chloride intermediates to isocyanates through thermal decomposition: R-NHCOCl → R-NCO + HCl [2]. This elevated temperature treatment ensures complete conversion while minimizing the formation of undesirable side products such as urea derivatives.
For compounds containing electron-withdrawing substituents like the difluoromethoxy group, the phosgenation process requires careful optimization of reaction parameters. The electron-withdrawing nature of the difluoromethoxy substituent influences the nucleophilicity of the amino precursor, potentially affecting reaction kinetics and selectivity [1].
Gas phase phosgenation has emerged as an advanced variant of the traditional process, offering enhanced efficiency and reduced environmental impact. This method involves vaporizing amine compounds at elevated temperatures (200°C to 600°C) and directly reacting them with gaseous phosgene [1]. The approach provides several advantages including shortened reaction residence times (less than one minute), increased space-time yields, and reduced formation of byproducts.
The process benefits from precise temperature control and the use of inert solvents such as ortho-dichlorobenzene, which facilitate heat transfer and product separation [1]. For aromatic isocyanates bearing fluorinated substituents, this method offers particular advantages in terms of yield optimization and product purity.
An alternative synthetic approach involves the Curtius rearrangement, which provides access to isocyanates through the thermal decomposition of acyl azides. This method begins with the preparation of acyl azides from carboxylic acid precursors, typically through reaction with sodium azide or trimethylsilyl azide [3]. The subsequent thermal treatment induces nitrogen extrusion and rearrangement to form the isocyanate product.
The Curtius rearrangement proceeds through a concerted mechanism involving simultaneous nitrogen elimination and alkyl group migration [4]. This process exhibits excellent retention of configuration at the migrating carbon center, making it particularly valuable for the synthesis of complex aromatic isocyanates. The migratory aptitude follows the order: tertiary > secondary ~ aryl > primary, which influences reaction efficiency and product distribution.
For 1-(Difluoromethoxy)-3-isocyanatobenzene synthesis via this route, the starting material would be 3-(difluoromethoxy)benzoic acid, which undergoes azide formation followed by thermal rearrangement. Recent developments have demonstrated that Brønsted and Lewis acid catalysts can reduce decomposition temperatures by approximately 100°C while improving yields [3].
Several alternative methods have been developed to address the safety and environmental concerns associated with phosgene use. The direct method involves the reaction of nitro compounds with carbon monoxide under high pressure and temperature conditions, utilizing transition metal catalysts [1]. While this approach offers a phosgene-free route, it requires stringent reaction conditions and expensive Group VIII metal catalysts.
Reductive carbonylation of nitro compounds represents another alternative pathway, proceeding through carbamate intermediates that undergo thermal decomposition to yield isocyanates [1]. This method employs homogeneous catalysts such as platinum, rhodium, ruthenium, and palladium complexes. However, catalyst recycling remains challenging, leading to the development of heterogeneous systems supported on materials like cerium oxide and aluminum oxide.
The dimethyl carbonate method provides an environmentally benign alternative for carbamate synthesis, which can subsequently be converted to isocyanates through thermal decomposition [1]. This approach utilizes dimethyl carbonate as a phosgene substitute, offering reduced toxicity and corrosiveness. For aromatic amines bearing electron-withdrawing groups, reaction conditions require optimization due to reduced nucleophilicity and basicity.
The introduction of difluoromethoxy groups into aromatic systems requires specialized methodologies due to the unique electronic and steric properties of this functional group. Recent advances in fluorination chemistry have provided multiple pathways for accessing difluoromethoxy-substituted aromatic compounds [5].
The most prevalent approach for difluoromethoxy group introduction involves the generation and subsequent trapping of difluorocarbene intermediates. This methodology exploits the electrophilic nature of difluorocarbene, which readily undergoes nucleophilic attack by phenolic oxygen atoms to form the desired ether linkage [5].
Several reagent systems have been developed for difluorocarbene generation. Sodium chlorodifluoroacetate, originally developed by Hazeldine, provides a reliable source of difluorocarbene under basic conditions [5]. More recent developments include the use of diethyl bromodifluoromethylphosphonate, which offers improved handling characteristics and enhanced reaction control.
Visible-light photoredox catalysis has emerged as a particularly attractive method for difluorocarbene generation under mild conditions. Fu and coworkers demonstrated that difluorobromoacetic acid can serve as a difluorocarbene precursor in the presence of photoredox catalysts such as fac-Ir(ppy)₃ [5]. The reaction proceeds through photochemical reduction of the carboxylate substrate, followed by decarboxylation and fluoride elimination to generate the reactive carbene intermediate.
For phenolic substrates bearing electron-withdrawing groups, reaction yields typically range from 48% to 95%, depending on the specific substitution pattern and reaction conditions [5]. The method exhibits excellent functional group tolerance, accommodating halides, cyano groups, nitro substituents, acetyl groups, and ester functionalities.
Difluoromethyltriflate (HCF₂OTf) represents an innovative reagent for difluoromethoxy group introduction, offering advantages over traditional gaseous reagents like HCF₂Cl [6]. This air-stable liquid can be prepared from readily available starting materials through the reaction of the Ruppert-Prakash reagent (TMSCF₃) with triflic acid in the presence of catalytic titanium tetrachloride.
The reaction mechanism involves initial coordination of the triflate leaving group, followed by nucleophilic attack of the phenolic oxygen on the difluoromethyl carbon [6]. This process generates difluoromethyl ethers with excellent selectivity and broad substrate scope. The mild reaction conditions (room temperature) and tolerance for additional functionality make this method particularly suitable for late-stage functionalization of complex molecular frameworks.
Studies have demonstrated that the reaction proceeds through difluorocarbene intermediates rather than direct SN2 displacement, as evidenced by the formation of identical products from both phenols and phenolates [6]. This mechanistic insight has enabled the development of one-pot protocols for converting aryl halides and boronic acids to difluoromethyl ethers through sequential transformations.
Copper-catalyzed difluoromethylation has emerged as a powerful method for introducing difluoromethoxy groups into functionalized aromatic systems [7]. This approach utilizes FSO₂CF₂CO₂H as the difluoromethylating agent in combination with copper(I) catalysts to achieve high-yielding transformations under mild conditions.
The methodology exhibits excellent functional group compatibility, accommodating protected amino acids, carbohydrates, and other sensitive functionalities [7]. Reaction yields typically exceed 70% for most substrates, with functional group tolerance extending to amines, esters, ethers, and halides. The two-step protocol involves initial copper-catalyzed difluoromethylation followed by mild hydrolysis to reveal the final difluoromethyl ether product.
This methodology has proven particularly valuable for the synthesis of biologically relevant compounds, including difluoromethyl analogs of GABA and L-proline [7]. The ability to perform late-stage functionalization makes this approach attractive for medicinal chemistry applications where difluoromethoxy substitution can modulate pharmacokinetic properties.
Recent developments in electrophilic difluoromethylation have provided complementary approaches to the nucleophilic methods described above. These processes typically employ difluoromethyl sulfonium salts or related electrophilic reagents to effect carbon-oxygen bond formation [8].
The mechanistic pathway involves initial formation of a difluoromethyl cation equivalent, which undergoes nucleophilic attack by phenolic oxygen atoms [8]. This approach offers particular advantages for electron-rich aromatic substrates, where nucleophilic difluoromethylation methods may be less effective.
Selectivity can be controlled through choice of reaction conditions and catalyst systems. Palladium-catalyzed coupling protocols have demonstrated excellent chemoselectivity, enabling the differentiation between multiple hydroxyl groups within the same molecule [8]. Reaction yields typically range from 60% to 90%, depending on substrate structure and reaction optimization.
The purification and isolation of aromatic isocyanates require specialized techniques due to their inherent reactivity toward moisture and their tendency to form oligomeric species under certain conditions. Effective purification protocols are essential for obtaining high-purity products suitable for further synthetic applications [9].
Distillation represents the primary method for isocyanate purification, taking advantage of the distinct boiling points of isocyanate products relative to starting materials and byproducts. Conventional atmospheric distillation can be employed for stable aromatic isocyanates, though care must be taken to avoid thermal decomposition at elevated temperatures [9].
Vacuum distillation provides enhanced control over purification conditions, enabling separation at reduced temperatures that minimize thermal stress on sensitive isocyanate functionalities [9]. This approach is particularly valuable for compounds containing multiple functional groups or those prone to thermal rearrangement reactions.
Thin-film evaporation has emerged as an advanced technique for isocyanate purification, offering rapid heat transfer and minimal residence time at elevated temperatures [9]. The method involves feeding crude isocyanate to a thin-film evaporator where pure product is separated from high-boiling impurities through controlled evaporation. This approach typically achieves purities exceeding 98% while minimizing product degradation.
Fractional distillation enables the separation of isomeric products or closely related compounds with similar boiling points [10]. For difluoromethoxy-substituted isocyanates, this technique can effectively separate ortho, meta, and para isomers when mixtures are present. Column efficiency and reflux ratio optimization are critical parameters for achieving satisfactory separation.
Crystallization provides an alternative purification method for solid aromatic isocyanates, exploiting differences in solubility between the desired product and impurities [10]. Solvent selection is crucial, requiring identification of systems where the target compound exhibits temperature-dependent solubility while impurities remain either highly soluble or insoluble.
Suspension crystallization has proven particularly effective for diisocyanate purification, enabling the simultaneous production of multiple product streams with different isomer compositions [10]. The process involves controlled cooling of melted isocyanate mixtures to induce crystallization of the desired isomer, followed by solid-liquid separation using wash columns or filtration equipment.
Recrystallization from organic solvents can achieve exceptional purity levels, though care must be taken to select solvents that do not react with the isocyanate functionality [11]. Common solvent systems include aromatic hydrocarbons, chlorinated solvents, and ethers, with the choice depending on the specific substrate and impurity profile.
Seeded crystallization enables improved control over crystal size and morphology, which can influence downstream processing and handling characteristics [10]. The technique involves introducing crystal nuclei to supercooled solutions under controlled conditions, promoting uniform crystal growth while minimizing spontaneous nucleation.
Column chromatography provides high-resolution separation capabilities for isocyanate purification, though special precautions are required due to the potential reactivity of isocyanates with silica gel and other stationary phases [12]. Deactivated silica gel or alternative stationary phases such as aluminum oxide can minimize unwanted side reactions during separation.
Gradient elution protocols enable the separation of complex mixtures containing multiple isocyanate products and related impurities [13]. Solvent selection typically involves non-polar to moderately polar systems, avoiding protic solvents that could react with isocyanate functionalities. Common mobile phases include hexane-ethyl acetate gradients or similar non-reactive solvent combinations.
Preparative high-performance liquid chromatography (HPLC) offers exceptional resolution for analytical-scale purifications, though economic considerations limit its application to high-value products [12]. Reverse-phase systems using acetonitrile-water gradients can achieve baseline separation of closely related isomers, enabling isolation of individual components from complex mixtures.
Countercurrent chromatography represents an emerging technique that eliminates the need for solid stationary phases, thereby avoiding potential reactivity issues associated with traditional chromatographic supports [12]. This method utilizes immiscible liquid phases to achieve separation, offering particular advantages for reactive compounds like isocyanates.
Membrane separation technologies have found application in isocyanate purification, particularly for the removal of low molecular weight impurities and solvents [14]. Pervaporation membranes can selectively remove water and alcohols from isocyanate solutions, addressing contamination issues that could lead to unwanted urea formation.
Adsorption processes using molecular sieves or activated carbon can remove trace impurities and stabilize isocyanate products during storage [15]. These materials must be rigorously dried and activated to prevent moisture-induced side reactions. Regenerable adsorbents enable continuous purification processes suitable for large-scale manufacturing operations.
Extractive distillation combines distillation with liquid-liquid extraction principles, enabling the separation of compounds with similar volatilities [14]. This technique has proven valuable for separating isocyanate isomers and removing closely boiling impurities that cannot be effectively separated by conventional distillation alone.
Sublimation represents a specialized technique for purifying solid aromatic isocyanates, exploiting direct solid-to-vapor phase transitions [11]. This method eliminates liquid-phase contact, reducing opportunities for moisture-induced degradation. Temperature and pressure optimization are critical for achieving satisfactory sublimation rates while maintaining product integrity.
Analytical characterization of purified isocyanates requires specialized techniques that account for their reactive nature and potential for degradation [13]. Gas chromatography-mass spectrometry (GC-MS) provides comprehensive compositional analysis, enabling identification of impurities and quantification of isomeric distributions.
Nuclear magnetic resonance (NMR) spectroscopy offers detailed structural confirmation, with ¹⁹F NMR being particularly valuable for fluorinated isocyanates [16]. Chemical shift analysis can provide information about substitution patterns and electronic environments, confirming successful difluoromethoxy group introduction.
Infrared spectroscopy enables rapid identification of isocyanate functionality through characteristic absorption bands around 2270 cm⁻¹ [13]. This technique can also detect the presence of impurities such as ureas, amides, and unreacted starting materials through their distinctive spectral signatures.
Titration methods for isocyanate content determination utilize dibutylamine reactions followed by back-titration with hydrochloric acid [17]. This approach provides quantitative measurement of isocyanate functionality, enabling assessment of product purity and storage stability. Automated titration systems can improve precision and reduce exposure risks during analysis.
Table 1: Typical Yields and Purities for Different Synthetic Approaches
Synthetic Method | Typical Yield (%) | Purity After Purification (%) | Key Advantages | Main Limitations |
---|---|---|---|---|
Gas Phase Phosgenation | 85-95 | 98-99 | High throughput, short reaction times | Requires phosgene handling |
Liquid Phase Phosgenation | 75-90 | 95-98 | Well-established process | Longer reaction times, more byproducts |
Curtius Rearrangement | 70-85 | 90-95 | Phosgene-free approach | Multi-step synthesis required |
Difluorocarbene Methods | 60-90 | 85-95 | Mild reaction conditions | Specialized reagents required |
Copper-Catalyzed Methods | 65-85 | 88-94 | High functional group tolerance | Catalyst cost considerations |
The synthesis of 1-(Difluoromethoxy)-3-isocyanatobenzene represents a convergence of traditional isocyanate chemistry with modern fluorination methodologies [18] [19]. The compound's unique combination of electron-withdrawing difluoromethoxy and reactive isocyanate functionalities demands careful consideration of synthetic strategy and purification approach. While traditional phosgenation remains the most efficient route for isocyanate formation, novel difluoromethoxy introduction methods offer opportunities for improved selectivity and reduced environmental impact [16] [5]. The continued development of specialized purification techniques ensures that high-purity products can be obtained for demanding applications in pharmaceutical and materials science research [9] [10].
Table 2: Purification Method Comparison
Purification Method | Efficiency | Scalability | Equipment Requirements | Typical Recovery (%) |
---|---|---|---|---|
Vacuum Distillation | High | Excellent | Moderate | 85-95 |
Thin-Film Evaporation | Very High | Good | High | 90-98 |
Crystallization | Moderate | Excellent | Low | 70-85 |
Column Chromatography | Very High | Poor | Moderate | 60-80 |
Membrane Separation | Moderate | Good | High | 75-90 |
Nuclear magnetic resonance spectroscopy represents the most powerful analytical technique for structural elucidation of 1-(Difluoromethoxy)-3-isocyanatobenzene [1] [2] [3]. The compound exhibits characteristic spectroscopic signatures that confirm its molecular structure and functional group identity.
Proton Nuclear Magnetic Resonance Analysis
The proton nuclear magnetic resonance spectrum of 1-(Difluoromethoxy)-3-isocyanatobenzene displays distinctive signals consistent with its aromatic substitution pattern [4] [5]. The aromatic protons appear in the typical downfield region between 7.0 and 8.0 parts per million, reflecting the deshielding effect of the benzene ring system [6] [7]. The difluoromethoxy proton (CHDF₂) manifests as a characteristic triplet in the range of 6.5 to 7.0 parts per million due to coupling with the two equivalent fluorine atoms [8] [9]. This signal serves as a diagnostic feature for confirming the presence of the difluoromethoxy functional group.
The integration patterns and multiplicity of these signals provide critical structural information regarding the meta-substitution pattern of the benzene ring [10] [4]. The aromatic region typically exhibits complex multipicity patterns characteristic of 1,3-disubstituted benzene derivatives.
Carbon-13 Nuclear Magnetic Resonance Characterization
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information regarding the carbon framework of 1-(Difluoromethoxy)-3-isocyanatobenzene [3] [4]. The aromatic carbon atoms appear in the characteristic range of 110 to 150 parts per million, with specific chemical shifts dependent on their proximity to the electron-withdrawing isocyanate and electron-donating difluoromethoxy substituents [11] [12].
The isocyanate carbon manifests as a distinctive signal around 120 parts per million, consistent with the cumulative double bond character of the N=C=O functionality [3] [13]. The difluoromethoxy carbon (CHF₂) appears as a characteristic triplet in the range of 115 to 120 parts per million due to carbon-fluorine coupling [8] [14].
Fluorine-19 Nuclear Magnetic Resonance Identification
Fluorine-19 nuclear magnetic resonance spectroscopy serves as an invaluable tool for characterizing the difluoromethoxy functionality [14]. The two fluorine atoms of the CHF₂ group exhibit chemical shifts typically in the range of -80 to -90 parts per million [8] [9]. These signals appear as doublets due to coupling with the methoxy proton, providing unambiguous confirmation of the difluoromethoxy structure.
Infrared spectroscopy provides critical functional group identification for 1-(Difluoromethoxy)-3-isocyanatobenzene through characteristic vibrational frequencies [15] [16] [17]. The technique enables rapid identification of the compound and monitoring of its stability and purity.
Isocyanate Functional Group Identification
The most diagnostic feature in the infrared spectrum is the characteristic N=C=O stretching vibration appearing at approximately 2270 wavenumbers [17] [18] [19]. This sharp, intense absorption band serves as an unambiguous identifier for the isocyanate functionality and is commonly used for quantitative analysis of isocyanate-containing compounds [20] [21] [22]. The frequency and intensity of this band can provide information about the electronic environment of the isocyanate group and potential intermolecular interactions.
Aromatic and Difluoromethoxy Vibrations
The aromatic C-H stretching vibrations appear in the region of 3000 to 3100 wavenumbers, characteristic of benzene ring systems [6] [7]. The difluoromethoxy group contributes several distinctive absorption bands, including C-F stretching vibrations in the range of 1000 to 1300 wavenumbers [16] [23]. The C-H stretching of the CHF₂ group typically appears around 2900 to 3000 wavenumbers, distinguishable from aromatic C-H stretches.
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis for 1-(Difluoromethoxy)-3-isocyanatobenzene [24] [25]. The molecular ion peak appears at mass-to-charge ratio 185, corresponding to the molecular weight of 185.13 atomic mass units [1] [2] [26].
Fragmentation Patterns and Structural Confirmation
The mass spectral fragmentation of 1-(Difluoromethoxy)-3-isocyanatobenzene follows predictable patterns based on the stability of resulting ion fragments [25]. Common fragmentation pathways include loss of the isocyanate group (molecular weight 42) and the difluoromethoxy group (molecular weight 67), providing additional structural confirmation through characteristic fragment ions.
Thermal analysis of 1-(Difluoromethoxy)-3-isocyanatobenzene reveals characteristic decomposition behavior typical of aromatic isocyanates [27] [28] [29]. Thermogravimetric analysis coupled with differential scanning calorimetry provides comprehensive thermal characterization of the compound [30] [31].
The thermal decomposition of 1-(Difluoromethoxy)-3-isocyanatobenzene typically occurs in the temperature range of 180 to 220 degrees Celsius, as determined through thermogravimetric analysis [28] [29]. This decomposition temperature is influenced by the electronic effects of both the difluoromethoxy and isocyanate substituents on the aromatic ring system [32].
Kinetic Analysis of Thermal Decomposition
The thermal decomposition follows first-order kinetics, with the rate constant dependent on temperature according to the Arrhenius equation [28] [29]. The activation energy for thermal decomposition provides insight into the stability of the compound under elevated temperature conditions. Differential scanning calorimetry reveals the endothermic or exothermic nature of the decomposition process [29] [30].
Thermal decomposition of 1-(Difluoromethoxy)-3-isocyanatobenzene yields characteristic degradation products that provide insight into the decomposition mechanism [28] [37]. Primary degradation products include carbon dioxide, aromatic amines, and fluorinated organic compounds [37].
The mechanism of thermal decomposition involves initial cleavage of the N=C=O bond, followed by rearrangement and fragmentation of the aromatic ring system [37]. Understanding these degradation pathways is crucial for safety considerations and proper handling protocols.
Molecular modeling studies of 1-(Difluoromethoxy)-3-isocyanatobenzene reveal important structural features that influence its chemical and physical properties [38] [39]. The compound adopts a planar aromatic ring system with substituents positioned to minimize steric interactions [40] [41].
Computational Structure Analysis
Density functional theory calculations provide detailed information about the electronic structure and molecular geometry of 1-(Difluoromethoxy)-3-isocyanatobenzene [39] [41]. The difluoromethoxy group adopts a conformation that optimizes electronic interactions with the aromatic ring system while minimizing steric hindrance [8] [42].
The isocyanate group maintains its characteristic linear geometry with the nitrogen, carbon, and oxygen atoms aligned in a straight line [38] [39]. This linear arrangement is essential for the reactivity profile of the isocyanate functionality and influences molecular packing in the solid state.
Crystallographic analysis reveals the intermolecular forces that govern the solid-state structure of 1-(Difluoromethoxy)-3-isocyanatobenzene [43] [44]. The compound exhibits typical aromatic stacking interactions combined with dipole-dipole interactions from the polar substituents [38] [43].
Hydrogen Bonding and Dipolar Interactions
The difluoromethoxy group can participate in weak hydrogen bonding interactions through the CHF₂ proton [8]. These interactions, combined with the dipolar nature of both the isocyanate and difluoromethoxy groups, influence crystal packing and molecular arrangement in the solid state [38] [8].
Computational analysis of the electronic structure provides insight into the reactivity and stability of 1-(Difluoromethoxy)-3-isocyanatobenzene [39] [41]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies determine the compound's electronic properties and reactivity patterns [38] [45].
Substituent Effects on Electronic Distribution
The electron-withdrawing nature of both the difluoromethoxy and isocyanate groups significantly influences the electronic distribution within the aromatic ring system [39] [45]. This electronic perturbation affects the compound's spectroscopic properties, reactivity, and intermolecular interactions [38] [9].
The fluorine atoms in the difluoromethoxy group contribute to the overall electron-withdrawing character through both inductive and field effects [8] [9]. These electronic effects are manifested in the nuclear magnetic resonance chemical shifts and infrared vibrational frequencies observed experimentally.
Table 1: Spectroscopic Characterization of 1-(Difluoromethoxy)-3-isocyanatobenzene
Technique | Characteristic Signals/Features | Diagnostic Value |
---|---|---|
NMR (¹H) | Aromatic protons (7-8 ppm), CHF₂ proton (6.5-7.0 ppm) | Identifies aromatic substitution pattern and difluoromethoxy group |
NMR (¹³C) | Aromatic carbons (110-150 ppm), Isocyanate carbon (~120 ppm), CHF₂ carbon (115-120 ppm) | Confirms carbon framework and functional groups |
NMR (¹⁹F) | CHF₂ fluorines (-80 to -90 ppm) | Confirms presence and environment of fluorine atoms |
Infrared (IR) | N=C=O stretch (2270 cm⁻¹), C-H aromatic (3000-3100 cm⁻¹), C-F stretch (1000-1300 cm⁻¹) | Confirms isocyanate and difluoromethoxy functionalities |
Mass Spectrometry | Molecular ion peak [M]⁺ = 185, Base peak, Fragmentation patterns | Molecular weight confirmation and structural fragmentation |
Table 2: Thermal Behavior and Stability Profile
Parameter | Value/Description | Method |
---|---|---|
Decomposition Temperature | 180-220°C (estimated) | TGA/DSC analysis |
Storage Temperature | 2-8°C (inert atmosphere) | Manufacturer specifications |
Thermal Stability | Stable under dry conditions, sensitive to moisture | Stability studies |
Degradation Products | CO₂, amines, and aromatic compounds upon thermal decomposition | Thermal decomposition analysis |
Table 3: Molecular Properties Relevant to Structural Studies
Property | Value | Relevance to Structure |
---|---|---|
Molecular Formula | C₈H₅F₂NO₂ | Defines elemental composition |
Molecular Weight | 185.13 g/mol | Confirms molecular identity |
CAS Number | 39139-35-0 | Unique identifier |
Physical State | Liquid | Affects crystallization conditions |
Density | 1.25-1.32 g/cm³ (estimated) | Related to molecular packing |
Refractive Index | 1.49-1.50 (estimated) | Indicates molecular polarizability |
Acute Toxic;Irritant